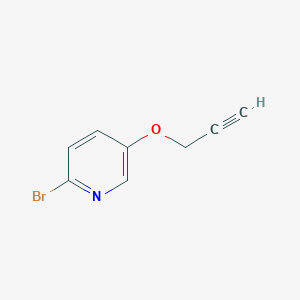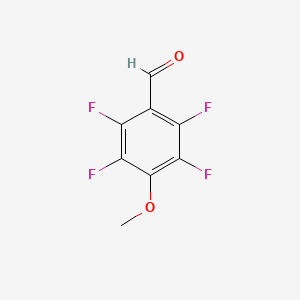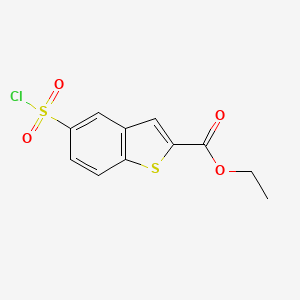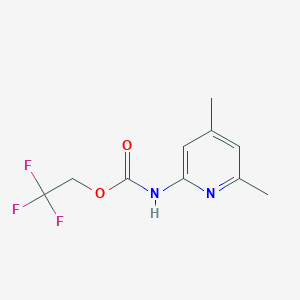
1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine
Overview
Description
The compound “1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine” is a synthetic molecule . It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-bromo-5-fluorobenzyl halide with a 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine . The tert-butyldimethylsilyl (TBDMS) group is often used in organic synthesis to protect sensitive alcohol groups during reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group substituted with bromine and fluorine atoms, and a tert-butyldimethylsilyl ether group .Chemical Reactions Analysis
As for the chemical reactions, the bromine atom on the benzyl group makes it a good leaving group. This means it could undergo nucleophilic substitution reactions . The TBDMS group can be removed under mildly acidic conditions, revealing the protected alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromine and fluorine atoms could make the compound relatively dense and polar .Scientific Research Applications
Synthesis and Characterization
- Schumacher-Wandersleb, Petersen, and Peter (1994) discussed the preparation of N-Acetylglucosaminidase inhibitors using a compound structurally similar to the one . They detailed a complex synthesis process involving fragmentation, reductive amination, and aminomercuration, highlighting the compound's potential in developing inhibitors for specific enzymes [Schumacher-Wandersleb et al., 1994].
Pharmaceutical Applications
- Proszenyák et al. (2005) developed methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, which is closely related to the compound of interest. Their work focused on improving the synthesis process for compounds that can be used in pharmaceutical applications [Proszenyák et al., 2005].
- Raviña et al. (1999) investigated conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities. They synthesized and evaluated compounds bearing structural similarities to the compound for their potential as atypical antipsychotic agents [Raviña et al., 1999].
Antagonistic and Antimicrobial Properties
- Bi (2015) worked on the synthesis of a novel CCR5 antagonist using a process that includes the compound . This study emphasized the potential of such compounds in developing antagonists for specific biological targets [Bi, 2015].
- Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including compounds structurally related to the one . These compounds were evaluated as Mycobacterium tuberculosis GyrB inhibitors, indicating their potential in treating tuberculosis [Jeankumar et al., 2013].
Structural and Synthetic Studies
- Lagisetty, Powell, and Awasthi (2009) conducted synthesis and structural determination of analogs of the compound, focusing on their molecular structures and potential cytotoxic properties [Lagisetty et al., 2009].
- Kumar et al. (2016) synthesized and characterized Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a compound with a structural moiety similar to the one , and evaluated its antimicrobial activities [Kumar et al., 2016].
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BrFNOSi/c1-20(2,3)25(4,5)24-13-10-16-8-11-23(12-9-16)15-17-14-18(22)6-7-19(17)21/h6-7,14,16H,8-13,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRDHOWILWKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BrFNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114935 | |
| Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine | |
CAS RN |
1704065-55-3 | |
| Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



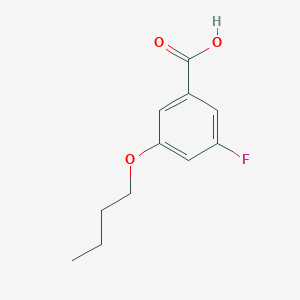
![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)
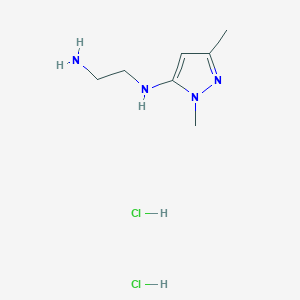
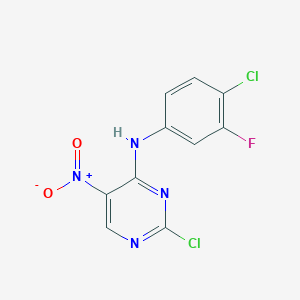
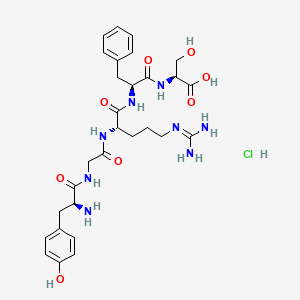
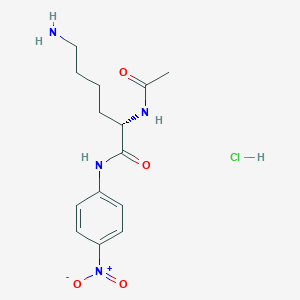
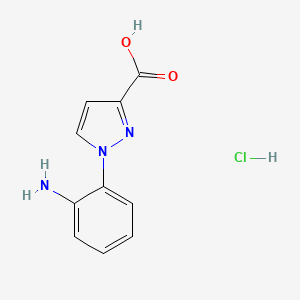
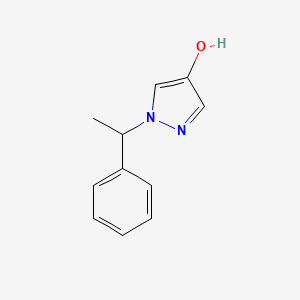
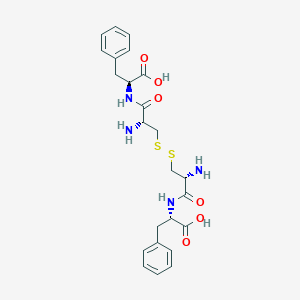
![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)
